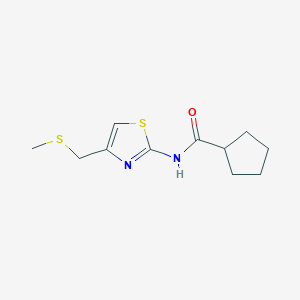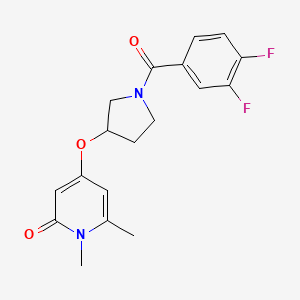![molecular formula C17H15NOS B2457148 3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 1164490-62-3](/img/structure/B2457148.png)
3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dimethylanilino)methylene]-2-benzothiophen-1(3H)-one, commonly referred to as DMBT-1, is a synthetic small molecule that has recently been studied for its potential uses in scientific research. DMBT-1 is a member of the benzothiophene family and is a derivative of the naturally occurring compound dimethylaniline. DMBT-1 has a variety of potential applications in scientific research due to its unique chemical and biochemical properties.
Applications De Recherche Scientifique
DMBT-1 has been studied for its potential applications in scientific research. It has been used as a model compound for studying the biological effects of benzothiophene derivatives and as a tool for understanding the interactions between small molecules and proteins. DMBT-1 has also been used in studies of the structure and function of enzymes involved in metabolic pathways, as well as in studies of drug-receptor interactions. Additionally, DMBT-1 has been used in studies of the effects of environmental pollutants on human health.
Mécanisme D'action
The exact mechanism of action of DMBT-1 is not yet fully understood. However, it is known that DMBT-1 binds to and activates certain receptors in the body, which can then lead to various biochemical and physiological effects. For example, DMBT-1 has been found to activate the estrogen receptor, which can lead to changes in gene expression and other physiological processes. Additionally, DMBT-1 has been found to activate the muscarinic acetylcholine receptor, which can lead to changes in neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMBT-1 have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that DMBT-1 can activate various receptors in the body, leading to changes in gene expression and other biochemical processes. In vivo studies have demonstrated that DMBT-1 can lead to changes in hormone levels, neurotransmitter release, and other physiological processes. Additionally, DMBT-1 has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMBT-1 has several advantages and limitations for use in laboratory experiments. One advantage of DMBT-1 is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, DMBT-1 is non-toxic and has been found to have a variety of biological activities. However, one limitation of DMBT-1 is that it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, DMBT-1 is not as widely studied as other compounds, so there is still much that is unknown about its effects.
Orientations Futures
Given the potential applications of DMBT-1 in scientific research, there are many potential future directions for further study. For example, further studies could be conducted to investigate the mechanisms of action of DMBT-1 and to better understand its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential therapeutic applications of DMBT-1, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further studies could be conducted to investigate the potential environmental effects of DMBT-1 and its potential uses in environmental remediation. Finally, further studies could be conducted to investigate the potential industrial applications of DMBT-1, such as its use as a fuel additive or as a corrosion inhibitor.
Méthodes De Synthèse
DMBT-1 is synthesized through a multi-step process that involves the reaction of dimethylaniline with 2-chlorobenzoyl chloride in the presence of a base. This reaction produces a N-benzoyl-2,4-dimethylaniline intermediate, which is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to produce the desired product, DMBT-1. The entire reaction process takes place in an organic solvent such as dimethylformamide and is usually carried out at room temperature.
Propriétés
IUPAC Name |
3-[(2,4-dimethylphenyl)iminomethyl]-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-11-7-8-15(12(2)9-11)18-10-16-13-5-3-4-6-14(13)17(19)20-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMLNRGGFJWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)
![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)


![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)


![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)
![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)


![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)